molecular formula C14H17NO5 B7987785 trans-1-((Benzyloxy)carbonyl)-4-methoxypyrrolidine-3-carboxylic acid

trans-1-((Benzyloxy)carbonyl)-4-methoxypyrrolidine-3-carboxylic acid

Cat. No.: B7987785
M. Wt: 279.29 g/mol
InChI Key: NNNYMDBEEBKFDR-RYUDHWBXSA-N
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Description

trans-1-((Benzyloxy)carbonyl)-4-methoxypyrrolidine-3-carboxylic acid: is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, a methoxy group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-((Benzyloxy)carbonyl)-4-methoxypyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In organic synthesis, trans-1-((Benzyloxy)carbonyl)-4-methoxypyrrolidine-3-carboxylic acid serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of trans-1-((Benzyloxy)carbonyl)-4-methoxypyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the methoxy group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to bind to biological targets .

Comparison with Similar Compounds

Uniqueness: The presence of the methoxy group in trans-1-((Benzyloxy)carbonyl)-4-methoxypyrrolidine-3-carboxylic acid provides unique reactivity and interaction profiles compared to its analogs. This makes it particularly valuable in applications where specific functional group interactions are required .

Properties

IUPAC Name

(3S,4R)-4-methoxy-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-19-12-8-15(7-11(12)13(16)17)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNYMDBEEBKFDR-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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